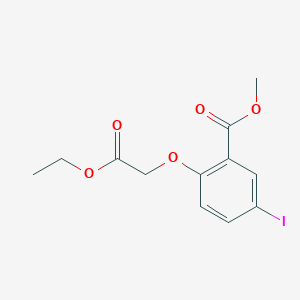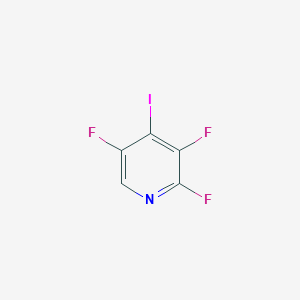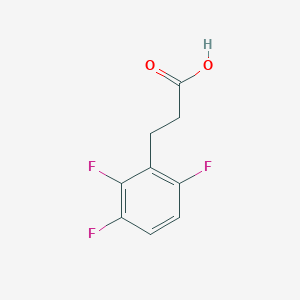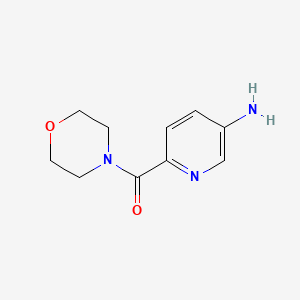![molecular formula C8H13ClN2O2 B1404229 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 2696-03-9](/img/structure/B1404229.png)
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 . It has a molecular weight of 204.65 g/mol . The compound is solid in physical form and is stored in a dry room at normal temperature .
Synthesis Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H . The Canonical SMILES is C1CNCCC12CC(=O)NC2=O.Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.65 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 204.0665554 g/mol . The topological polar surface area is 58.2 Ų , and it has a heavy atom count of 13 .Scientific Research Applications
Muscarinic Agonist for Alzheimer’s Disease
The compound has been recognized for its muscarinic agonistic properties, making it a potential candidate for addressing cognitive disorders such as Alzheimer's disease. It demonstrated high affinity for muscarinic cholinergic sites and induced central and peripheral effects characteristic of muscarinic receptor agonists. Notably, its efficacy in inducing muscarinic receptor-related effects suggests its utility in clinical examination for Alzheimer’s disease treatment (Palacios et al., 1986).
Potential in Treating Cognitive Disorders
Another study highlighted the potential of 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride derivatives in treating cognitive disorders. These compounds showed significant antiamnesic activity in experimental amnesia models, suggesting their potential in improving learning processes and different stages of memory (Paróczai et al., 1998).
Serotonin Receptor Activity
A series of derivatives were synthesized and evaluated for their serotonin 5-HT1A and 5-HT2A receptor affinities. Certain derivatives exhibited potent 5-HT1A ligand properties, suggesting their potential utility in functional 5-HT1A/5-HT2A properties. The research suggested a critical role of the spacer between the amide fragment and the 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring, in determining the functional properties (Obniska et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death, and has been identified as a key driver in various inflammatory diseases .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption can prevent cell death and reduce inflammation, which is beneficial in the treatment of various human diseases where necroptosis plays a significant role .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, in a necroptosis model in U937 cells, the compound showed a prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . .
Safety and Hazards
Future Directions
The 2,8-diazaspiro[4.5]decan-1-one derivatives have shown potential as potent RIPK1 inhibitors . They have also shown significant anti-necroptotic effects in a necroptosis model in U937 cells . Therefore, these compounds could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .
Biochemical Analysis
Biochemical Properties
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 leads to the inhibition of necroptotic pathways, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of RIPK1 affects the necroptotic pathway, leading to reduced cell death in models of inflammatory diseases . This inhibition also impacts other cell signaling pathways, resulting in changes in gene expression and cellular metabolism. The compound’s effects on cellular processes make it a valuable tool for studying cell function and disease mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the activation of downstream necroptotic pathways . This inhibition leads to a decrease in necroptosis and an increase in cell survival. Additionally, the compound’s interactions with other proteins and enzymes result in changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. The compound is stable when stored at room temperature in a sealed, dry environment . Over time, its effects on cellular function may change due to degradation or interactions with other biomolecules. Long-term studies in in vitro and in vivo settings have shown that the compound maintains its inhibitory effects on RIPK1, leading to sustained reductions in necroptosis and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and reduces necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other cellular processes and overall animal health. Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, its interactions with other enzymes and proteins involved in metabolic pathways further modulate its effects on cellular functions and processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions influence the compound’s localization and accumulation, affecting its activity and function in various cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within the cell affects its activity and function, as it interacts with biomolecules in different subcellular environments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDGCHXHDAWBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (RS86) reversed apomorphine-induced disruption of prepulse inhibition (PPI). Could you elaborate on the significance of this finding?
A1: This finding is significant because it suggests that RS86, a muscarinic agonist, might play a role in ameliorating sensorimotor gating deficits. Apomorphine, a dopamine receptor agonist, is known to disrupt PPI, a key process often impaired in conditions like schizophrenia []. The fact that RS86 was able to reverse this disruption points towards a potential interaction between the muscarinic cholinergic and dopaminergic systems in modulating PPI. This opens up avenues for exploring RS86 and similar compounds as potential therapeutic agents for disorders characterized by PPI deficits.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)







